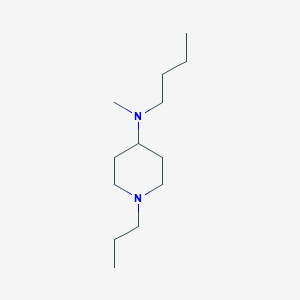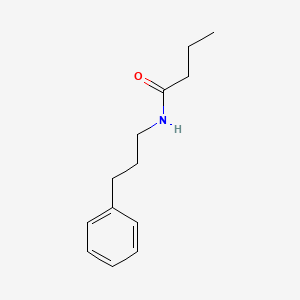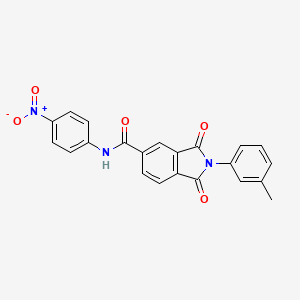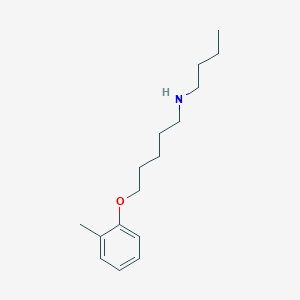![molecular formula C15H10BrClFNO B5001323 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5001323.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA and is known to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BFA involves the inhibition of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of intracellular trafficking and signaling pathways. BFA binds to ARF and prevents its activation, leading to the inhibition of protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
BFA has a variety of biochemical and physiological effects, including the inhibition of protein trafficking and signaling pathways, the induction of apoptosis in certain cell lines, and the inhibition of cancer cell growth. BFA has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFA in lab experiments is its well-established synthesis method and mechanism of action. BFA is also readily available from commercial sources, making it easy to obtain for lab experiments. However, one limitation of using BFA is its potential toxicity, as it has been shown to induce apoptosis in certain cell lines at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of BFA. One area of research that is currently being explored is the use of BFA as a potential therapeutic agent for cancer. BFA has been shown to have anti-cancer properties in certain cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of research that is currently being explored is the use of BFA in the study of intracellular trafficking and signaling pathways. As our understanding of these pathways continues to grow, BFA may become an increasingly important tool for studying these processes.
Synthesemethoden
The synthesis of 3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction of 2-bromo-4-fluoroaniline with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been well established in the scientific literature and has been used in many studies involving BFA.
Wissenschaftliche Forschungsanwendungen
BFA has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of protein trafficking and secretion. BFA has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, which has important implications for the study of protein secretion and trafficking in cells. BFA has also been used in the study of intracellular signaling pathways, as it has been shown to inhibit the activation of certain signaling molecules such as MAP kinases. In addition, BFA has been used in the study of cancer biology, as it has been shown to have anti-cancer properties in certain cell lines.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO/c16-13-9-12(18)5-6-14(13)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-9,19H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFBRGRPUXKBI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)

![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)
![2-({2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}amino)ethanol](/img/structure/B5001266.png)
![N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5001275.png)

![ethyl (4-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5001311.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)


![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)